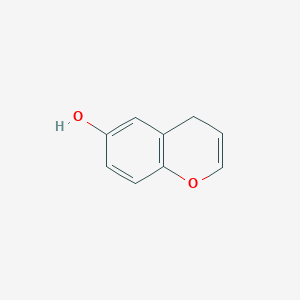

4H-1-Benzopyran-6-ol

Description

Significance of Benzopyran Core Structures in Organic Chemistry and Medicinal Science

The benzopyran ring system, a fusion of a benzene (B151609) ring and a pyran ring, is a fundamental structure in organic chemistry. algoreducation.com This bicyclic heterocycle, also known as chromene, provides a stable yet reactive framework that is a cornerstone for a multitude of natural and synthetic compounds. algoreducation.comijbpas.com The inherent chemical properties of the benzopyran core make it a valuable scaffold in the synthesis of more complex molecules. algoreducation.com

In medicinal science, benzopyran derivatives are recognized as "privileged structures" due to their consistent appearance in biologically active compounds. semanticscholar.org Their structural diversity allows for a wide range of pharmacological activities. researchgate.netresearchgate.net Research has extensively documented the therapeutic potential of these compounds, which includes anticancer, anti-inflammatory, antioxidant, antiviral, and antibacterial properties. ijbpas.comresearchgate.netresearchgate.netchemrxiv.org The ability of the benzopyran moiety to interact with various biological targets underscores its importance in drug discovery and development. ijbpas.comgoogle.com Natural products containing the benzopyran scaffold, such as flavonoids and coumarins, are known for their significant biological activities. algoreducation.comijbpas.com

Overview of Chromanols within the Benzopyran Chemical Class

Chromanols are a specific class of benzopyran derivatives characterized by a hydroxyl group on the benzene ring, most notably at the 6-position, and a saturated or partially saturated pyran ring. rsc.org The parent structure of many chromanols is 2-methyl-3,4-dihydro-2H-chromen-6-ol. rsc.org This class of compounds is of significant interest due to the antioxidant properties conferred by the hydroxylated chromane (B1220400) ring. rsc.org

The most well-known examples of chromanols are the tocochromanols, which include tocopherols (B72186) and tocotrienols, collectively known as vitamin E. rsc.org These compounds are essential lipid-soluble antioxidants that protect cellular membranes from oxidative damage by scavenging free radicals. rsc.orghmdb.ca The antioxidant activity is primarily attributed to the phenolic hydroxyl group on the chromanol ring. hmdb.ca

Beyond the vitamin E family, a diverse array of natural and synthetic chromanols have been identified and studied. rsc.org Research has explored their potential in various therapeutic areas, including the treatment of conditions associated with oxidative stress. ontosight.ai For instance, certain chromanols have been investigated for their potential in managing prostate cancer. pharmaoffer.comdrugbank.com The structural variations within the chromanol class, such as different substituents on the chromane ring and modifications of the side chain, can influence their biological activity and therapeutic potential. rsc.org

Interactive Data Tables

Chemical Information for 4H-1-Benzopyran

| Property | Value |

| IUPAC Name | 4H-chromene |

| Molecular Formula | C9H8O |

| Molecular Weight | 132.16 g/mol |

| CAS Number | 254-03-5 |

| Description | A bicyclic organic compound consisting of a benzene ring fused to a pyran ring. |

Data sourced from PubChem CID 136068 nih.gov

Classification of Chromanol

| Category | Description |

| Kingdom | Organic compounds |

| Super Class | Organoheterocyclic compounds |

| Class | Benzopyrans |

| Sub Class | 1-benzopyrans |

| Direct Parent | 2,2-dimethyl-1-benzopyrans |

This classification pertains to a specific chromanol (CAS 950-99-2) and illustrates the hierarchical chemical taxonomy. pharmaoffer.comdrugbank.com

Structure

3D Structure

Properties

CAS No. |

102231-36-7 |

|---|---|

Molecular Formula |

C9H8O2 |

Molecular Weight |

148.16 g/mol |

IUPAC Name |

4H-chromen-6-ol |

InChI |

InChI=1S/C9H8O2/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1,3-6,10H,2H2 |

InChI Key |

ZMYOHAXSEARNLV-UHFFFAOYSA-N |

Canonical SMILES |

C1C=COC2=C1C=C(C=C2)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4h 1 Benzopyran 6 Ol and Its Derivatives

Strategies for Chromanol Synthesis

The construction of the chromanol ring system can be achieved through various synthetic strategies, each offering distinct advantages in terms of efficiency, atom economy, and substrate scope. These methods range from modern catalytic approaches that leverage transition metals or light to classical multi-step routes and highly efficient one-pot reactions.

Catalytic methods represent a powerful tool for chromanol synthesis, often providing access to these structures under mild conditions with high efficiency.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a sustainable and powerful method for initiating radical-based transformations. In the context of chromanol synthesis, this approach can be used to facilitate intramolecular cyclization reactions. For example, an appropriately substituted O-allylhydroquinone can undergo a single-electron transfer (SET) process mediated by a photocatalyst (e.g., an iridium or ruthenium complex) upon irradiation with visible light. This generates a radical intermediate that cyclizes onto the aromatic ring, followed by a rearomatization step to yield the chromanol product. This method avoids the need for harsh reagents or high temperatures, aligning with the principles of green chemistry.

Metal-Catalysis: Transition-metal catalysis is a cornerstone of modern chromanol synthesis. Palladium-catalyzed reactions, such as intramolecular allylic etherification, are widely employed. In a typical sequence, a hydroquinone (B1673460) derivative reacts with an allylic carbonate in the presence of a palladium(0) catalyst. The catalyst forms a π-allyl palladium intermediate, which then undergoes intramolecular attack by the phenolic oxygen to forge the chroman ring. Gold and other transition metals have also been utilized to catalyze the intramolecular hydroalkoxylation of alkynyl phenols, providing another direct route to the chroman skeleton.

| Catalytic System | Reaction Type | Typical Substrate | Key Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ / Base | Intramolecular Allylic Etherification | Phenol (B47542) with an allylic leaving group | THF, 60 °C | 75-95 | |

| AuCl₃ / AgOTf | Intramolecular Hydroalkoxylation | Alkynyl phenol | DCM, rt | 80-92 | |

| Ir(ppy)₃ | Photoredox Radical Cyclization | O-Allylhydroquinone derivative | Blue LED, DMSO, rt | 65-88 |

Traditional multi-step syntheses provide a robust and predictable, albeit longer, pathway to 4H-1-Benzopyran-6-ol. A classic and illustrative route often begins with trimethylhydroquinone. The key steps are:

Protection: The phenolic hydroxyl group at the C4 position is selectively protected, often as a benzyl (B1604629) ether, to prevent its participation in subsequent reactions.

O-Alkylation: The remaining free hydroxyl group at the C1 position is alkylated with an appropriate allylic halide, such as isopentenyl bromide, under basic conditions (e.g., K₂CO₃ in acetone) to form an aryl allyl ether.

Claisen Rearrangement: The aryl allyl ether is subjected to thermal rearrangement. This concerted, pericyclic reaction transfers the allyl group from the oxygen atom to the adjacent carbon atom of the aromatic ring, creating a C-C bond and restoring the phenolic hydroxyl.

Cyclization: The resulting allylphenol is treated with an acid catalyst (e.g., p-toluenesulfonic acid or formic acid). The acid protonates the double bond of the allyl group, generating a carbocation that is subsequently trapped by the neighboring phenolic oxygen, closing the dihydropyran ring to form the chromanol structure.

Deprotection: Finally, the protecting group (e.g., benzyl) is removed, typically via catalytic hydrogenation, to yield the target 4H-1-Benzopyran-6-ol.

While this approach is lengthy, it allows for precise control over the construction of the molecule and is amenable to large-scale synthesis.

To improve synthetic efficiency and reduce waste, one-pot protocols have been developed. These methods combine multiple reaction steps into a single operation without the isolation of intermediates. A prominent example is the three-component condensation reaction for chromanol synthesis. This reaction typically involves:

A hydroquinone derivative (e.g., trimethylhydroquinone)

An α,β-unsaturated aldehyde (e.g., citral)

A Lewis or Brønsted acid catalyst

In this process, the hydroquinone and the aldehyde react, often via a conjugate addition followed by an intramolecular cyclization/dehydration cascade, to directly afford the chromanol scaffold in a single step. Catalysts such as bismuth nitrate (B79036) or scandium triflate have proven effective in promoting this transformation. Such one-pot strategies are highly atom-economical and significantly streamline the synthetic process compared to traditional multi-step routes.

Enantioselective Synthesis of Chromanols and Related Structures

Many biologically important chromanols are chiral, necessitating synthetic methods that can control the stereochemistry at the C2 position. Asymmetric catalysis is the premier strategy for achieving this.

Asymmetric Organocatalysis: Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have been successfully employed in the enantioselective synthesis of chromanols. For instance, a CPA can catalyze the reaction between a phenol and an α,β-unsaturated aldehyde. The catalyst activates the aldehyde via hydrogen bonding, facilitating a highly enantioselective conjugate addition of the phenol. The resulting intermediate then cyclizes to form the chiral chroman ring with high levels of enantiomeric excess (ee).

Asymmetric Metal Catalysis: Transition metal complexes featuring chiral ligands are also powerful tools. For example, an asymmetric oxa-Michael addition can be catalyzed by a chiral copper-bisoxazoline (Cu-BOX) complex. This reaction joins a phenol with an unsaturated ketone or ester, followed by cyclization to yield the chiral chroman with excellent enantioselectivity. The precise geometry of the chiral ligand-metal complex dictates the facial selectivity of the nucleophilic attack, leading to the preferential formation of one enantiomer.

| Catalyst/Ligand System | Reaction Type | Substrate 1 | Substrate 2 | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|

| Chiral Phosphoric Acid (CPA) | [4+2] Cycloaddition | Sesamol | Ortho-quinone methide | 95 | 98 | |

| Cu(OTf)₂ / Chiral BOX Ligand | Asymmetric Oxa-Michael Addition | Trimethylhydroquinone | α,β-Unsaturated ketoester | 88 | 94 | |

| Pd₂(dba)₃ / Chiral Trost Ligand | Asymmetric Allylic Cycloetherification | 2-Allylphenol | - | 91 | 96 |

Derivatization Strategies for Enhancing Molecular Complexity and Specificity

Once the core 4H-1-Benzopyran-6-ol scaffold is synthesized, its properties can be fine-tuned through derivatization. This involves the strategic introduction of various functional groups onto the chroman ring system to modulate its physicochemical characteristics.

Modifying the substitution pattern on the aromatic ring or the dihydropyran ring is a common strategy to create a library of analogs for structure-activity relationship (SAR) studies.

Methoxy (B1213986) and Hydroxyl Groups: The 6-hydroxyl group is a key functional handle. It can be easily converted to a methoxy group (O-methylation) using reagents like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a base (e.g., K₂CO₃). Conversely, a 6-methoxy group can be cleaved back to the free hydroxyl (O-demethylation) using strong Lewis acids like boron tribromide (BBr₃) or strong protonic acids like HBr. This interconversion is fundamental for modifying polarity and hydrogen-bonding capabilities.

Alkyl Groups: Alkyl chains can be introduced onto the aromatic ring via Friedel-Crafts alkylation or acylation. For instance, reacting the chromanol with an acyl chloride in the presence of a Lewis acid (e.g., AlCl₃) introduces an acyl group, which can then be reduced to an alkyl group using methods like the Clemmensen (Zn(Hg)/HCl) or Wolff-Kishner (H₂NNH₂/KOH) reduction. This allows for the systematic variation of lipophilicity.

Halogen Groups: Halogens (F, Cl, Br, I) can be installed on the aromatic portion of the chromanol via electrophilic aromatic substitution. For example, direct bromination using N-bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent typically installs a bromine atom at the C5 or C7 position, ortho to the activating hydroxyl/methoxy group. Halogenation provides a means to alter electronic properties and can also serve as a handle for further cross-coupling reactions (e.g., Suzuki, Sonogashira) to build even greater molecular complexity.

| Starting Material | Reagent(s) | Functional Group Introduced | Typical Position | Product Class | Reference |

|---|---|---|---|---|---|

| 4H-1-Benzopyran-6-ol | (CH₃)₂SO₄, K₂CO₃ | Methoxy (-OCH₃) | C6 | 6-Methoxy-chroman | |

| 6-Methoxy-chroman | BBr₃, DCM | Hydroxyl (-OH) | C6 | 4H-1-Benzopyran-6-ol | |

| 4H-1-Benzopyran-6-ol | 1. Acyl Chloride, AlCl₃ 2. Zn(Hg), HCl | Alkyl (-R) | C5 or C7 | C-alkylated chromanol | |

| 4H-1-Benzopyran-6-ol | NBS, CCl₄ | Bromine (-Br) | C5 or C7 | Bromo-chromanol |

Hybrid Compound Synthesis (e.g., Benzopyran-Isoxazole Hybrids)

The strategy of molecular hybridization, which involves covalently linking two or more pharmacophores, has emerged as a powerful tool in drug discovery to create new molecules with potentially enhanced or synergistic biological activities. The fusion of the benzopyran scaffold with the isoxazole (B147169) ring has been a particular area of interest, leading to the development of various synthetic methodologies.

A prominent approach to synthesizing benzopyran-4-one-isoxazole hybrids involves a multi-step sequence. nih.gov This typically begins with the Vilsmeier-Haack formylation of substituted ortho-hydroxy acetophenones to yield 3-formyl benzopyran-4-ones (also known as 3-formylchromones). nih.gov These intermediates can then be modified, for example, by reduction of the formyl group to a hydroxymethyl group. nih.gov The final hybridization is achieved by coupling these modified benzopyran-4-ones with various isoxazole derivatives. nih.gov For instance, esterification between a 3-(hydroxymethyl)benzopyran-4-one and an isoxazole carboxylic acid (e.g., 3,5-dimethylisoxazole-4-carboxylic acid) using coupling agents like EDCI and DMAP has been successfully employed to create a library of hybrid compounds. nih.govresearchgate.net The specific linkage between the two heterocyclic systems has been shown to be crucial for their biological activity. nih.gov

Another effective method for creating chromene-isoxazole hybrids is through 1,3-dipolar cycloaddition reactions. mdpi.com This strategy can be applied to synthesize coumarin-isoxazole-pyridine hybrids, where nitrile oxides, generated in situ from pyridine (B92270) aldehyde oximes, react with propargyloxy- or propargylaminocoumarins. mdpi.com This cycloaddition leads to the formation of the 3,5-disubstituted isoxazole ring connecting the coumarin (B35378) and pyridine moieties. mdpi.com

One-pot synthesis methods offer an efficient and greener alternative. Functionalized 4H-chromene-isoxazole hybrids have been synthesized via an o-hydroxy group directing cyclization of isoxazole-styrenes. researchgate.net This method proceeds in an aqueous medium, highlighting its environmental advantages. researchgate.net Additionally, the Claisen-Schmidt condensation reaction is utilized to produce isoxazole-chalcone compounds, which are precursors for more complex hybrids. This involves condensing substituted acetophenones with isoxazole aldehydes in the presence of a base like sodium hydroxide (B78521). ijariit.com

The following table summarizes various synthetic approaches for creating benzopyran-isoxazole hybrids.

| Starting Materials | Key Reagents/Conditions | Hybrid Product Type | Reference |

| ortho-Hydroxy acetophenones, POCl₃, DMF | (i) Vilsmeier-Haack reaction; (ii) Reduction (e.g., basic alumina); (iii) Esterification (EDCI, DMAP) | Benzopyran-4-one-isoxazole conjugates (ester-linked) | nih.govresearchgate.net |

| Propargyloxycoumarins, Pyridine aldehyde oximes | 1,3-Dipolar cycloaddition (PIDA or TBN as oxidant) | Coumarin-isoxazole-pyridine hybrids | mdpi.com |

| Isoxazole-styrenes | o-Hydroxy group directing cyclization (aqueous medium) | 4H-Chromene-isoxazole hybrids | researchgate.net |

| Substituted acetophenones, Isoxazole aldehydes | Claisen-Schmidt condensation (10% aq. NaOH) | Isoxazole chalcones (precursors for hybrids) | ijariit.com |

| Salicylaldehyde, Ethyl-4,4,4-trifluoroacetoacetate | Cyclization reaction | Hydroxy-substituted ethyl 2-(trifluoromethyl)-2H-chromene-3-carboxylate (precursor) | frontiersin.org |

Formation of Complex Fused Ring Systems

The benzopyran nucleus serves as a versatile building block for the synthesis of more complex, multi-cyclic structures through the formation of fused ring systems. These methodologies involve constructing additional heterocyclic or carbocyclic rings onto the benzopyran framework, leading to novel molecular architectures with significant chemical and biological interest.

One common strategy involves the reaction of functionalized chromenes with various reagents to induce cyclization. For example, chromenopyrimidine derivatives and related fused systems can be synthesized by reacting a suitable chromene derivative with reagents that provide the necessary atoms for the pyrimidine (B1678525) ring. jst.go.jp A specific instance is the synthesis of 4H- Current time information in Bangalore, IN.Benzopyrano[2,3-d]pyrimidine-4-thione, which can be initiated from the reaction of ethyl benzoylacetate and thiourea, followed by further reactions to build the fused pyrimidine ring. evitachem.com

Another approach involves the condensation of 3-formylchromones with dinucleophiles. The reaction of 4-oxo-4H-chromene-3-carboxaldehyde with 1,2-diaminobenzene yields a Schiff base intermediate, which upon cyclization and subsequent air oxidation, forms a benzo[b]chromeno[2,3-e] researchgate.netCurrent time information in Bangalore, IN.diazepin-13(6H)-one, a complex seven-membered diazepine (B8756704) ring fused to the chromene core. researchgate.net

The synthesis of furo-fused chromenes represents another important class of complex systems. The furo[2,3-b]chromene ring system, found in natural products like hyperaspidinols A and B, has been synthesized through a multi-step route. beilstein-journals.org A key step in this synthesis is the acid-catalyzed cyclization of a benzylic ketone precursor to form the furan (B31954) ring fused to the chromene. beilstein-journals.org Similarly, furo[3,2-c]benzopyran-4-ones can be prepared in a one-pot manner from 4-hydroxycoumarin (B602359) and a propargyl alcohol derivative, catalyzed by a ruthenium complex. nih.gov

Intramolecular reactions provide an elegant pathway to fused systems. The Rauhut–Currier reaction, catalyzed by lithium selenolates, can be used for the intramolecular cyclization of chalcone (B49325) derivatives to form either 2H- or 4H-chromene rings, demonstrating regioselectivity based on the substrate's substituents. acs.org Furthermore, phenylsulfonyl-acetonitrile has been utilized to react with 2-hydroxynaphthaldehyde, leading to the formation of 2-imino-3-phenylsulfonyl-benzo[f]chromene, a benzo-fused chromene derivative. mdpi.com

The following table presents examples of synthetic strategies for constructing complex fused ring systems based on the benzopyran scaffold.

| Benzopyran Precursor | Reaction Type / Key Reagents | Fused Ring System Formed | Reference |

| 4-Oxo-4H-chromene-3-carboxaldehyde | Condensation with 1,2-diaminobenzene, cyclization, oxidation | Benzo[b]chromeno[2,3-e] researchgate.netCurrent time information in Bangalore, IN.diazepin-13(6H)-one | researchgate.net |

| Chromene derivative | Reaction with various reagents for pyrimidine ring formation | Chromenopyrimidine | jst.go.jp |

| Benzylic ketone precursor | Acid-catalyzed intramolecular cyclization | Furo[2,3-b]chromene | beilstein-journals.org |

| 4-Hydroxycoumarin, 1-(4-methoxyphenyl)-2-propyn-1-ol | One-pot reaction with Ru(II) complex and TFA | 4H-Furo[3,2-c]benzopyran-4-one | nih.gov |

| Phenylsulfonyl-acetonitrile, 2-Hydroxynaphthaldehyde | Condensation with TEA catalyst | Benzo[f]chromene | mdpi.com |

| Chalcone derivatives | Intramolecular Rauhut–Currier reaction (Lithium selenolates) | 2H- and 4H-Chromenes | acs.org |

Mechanistic Studies of 4h 1 Benzopyran 6 Ol Chemical Reactions

Nucleophilic Addition Reactions and Ring Opening Mechanisms

The 4H-1-benzopyran structure is susceptible to nucleophilic attack, which can lead to either addition products or ring-opening, depending on the reaction conditions and the nature of the nucleophile. ontosight.ai

Theoretical studies, such as those employing ab initio and density functional theory (DFT) methods, have provided significant insights into these mechanisms. For instance, the reaction of 4H-1-benzopyran-4-one with a hydroxide (B78521) ion has been investigated to understand its degradation in alkaline media. researchgate.net The proposed mechanism involves the initial nucleophilic addition of the hydroxide ion to the C2 carbon of the pyran ring, followed by a ring-opening step. researchgate.net Computational models suggest that in the gas phase, the fission of the γ-pyrone ring is the rate-determining step. researchgate.net However, in an aqueous solution, the initial addition of the hydroxide ion to the C2 position becomes the rate-determining step, a finding that aligns with experimental observations. researchgate.net

The electrophilic centers in derivatives like 3-formylchromone (4-oxo-4H-1-benzopyran-3-carbaldehyde) are prime targets for nucleophiles. researchgate.net The C2 and C4 positions, along with the aldehydic carbon, are all susceptible to nucleophilic attack. researchgate.net This reactivity allows for a wide range of transformations, including the formation of various heterocyclic systems through reactions with binucleophiles. researchgate.net

The regioselectivity of nucleophilic addition is a critical aspect of these reactions. Studies on related systems, such as the reaction of 4H-pyran-4-one with ammonia, have shown that the reaction can proceed through different mechanistic pathways, including those involving enol or keto intermediates, depending on the substituents present on the pyran ring. researchgate.net

Table 1: Key Aspects of Nucleophilic Addition and Ring Opening in Benzopyran Systems

| Feature | Description | Source |

| Initial Attack | Nucleophilic addition often occurs at the C2 position of the pyran ring. | researchgate.net |

| Rate-Determining Step | Can vary between ring fission (gas phase) and initial nucleophilic attack (aqueous solution). | researchgate.net |

| Substituent Effects | The nature of substituents on the benzopyran ring can influence the reaction pathway and regioselectivity. | researchgate.net |

| Ring Opening | Occurs subsequent to nucleophilic addition, particularly in the presence of strong nucleophiles or under harsh conditions. | researchgate.netrsc.org |

Hydride Transfer Mechanisms in Benzopyran Systems

Hydride transfer reactions are fundamental in organic chemistry and are particularly relevant to the reactivity of benzopyran derivatives. numberanalytics.com These reactions involve the transfer of a hydride ion (H⁻) from a donor molecule to an acceptor. numberanalytics.com In the context of benzopyran systems, these reactions are crucial for understanding their reducing capabilities and their role in various chemical and biological processes. mdpi.com

The mechanism of hydride transfer can proceed through several pathways:

One-step hydride anion transfer: A direct transfer of the hydride ion. mdpi.com

Hydrogen atom-electron transfer: A stepwise process involving the transfer of a hydrogen atom followed by an electron. mdpi.com

Electron-initiated multistep transfer: An initial electron transfer followed by subsequent steps. mdpi.com

Thermodynamic and kinetic studies on benzopyran compounds have demonstrated that the reaction with organic hydride acceptors often proceeds via a one-step hydride transfer mechanism. mdpi.com The driving force for this transfer is dependent on the hydride-donating capacity of the benzopyran and the hydride-accepting capacity of the acceptor molecule. mdpi.com

Computational studies have further elucidated the intricacies of hydride transfer. For example, the synthesis of dihydrobenzopyrans from ortho-vinylaryl alkyl ethers can be achieved through a hydride transfer-initiated cyclization. acs.org Similarly, the construction of the benzopyran skeleton can be accomplished via a Lewis acid-catalyzed C-H functionalization that involves a mdpi.comevitachem.com hydride shift followed by a 6-endo cyclization. acs.orgfigshare.com

Table 2: Proposed Mechanisms for Hydride Transfer

| Mechanism | Description | Source |

| Direct Hydride Transfer | A concerted, one-step transfer of a hydride ion. numberanalytics.commdpi.com | numberanalytics.commdpi.com |

| Stepwise Transfer | Involves separate transfers of an electron and a hydrogen atom or a proton and two electrons. | mdpi.commdpi.com |

| Catalyst-Mediated Transfer | A mediator or catalyst facilitates the transfer process. numberanalytics.com | numberanalytics.com |

Intramolecular Rearrangements (e.g., O-to-C Rearrangement)

Intramolecular rearrangements are a significant class of reactions for benzopyran derivatives, leading to the formation of new structural isomers. A notable example is the O-to-C rearrangement.

The Claisen rearrangement is a classic example of an O-to-C rearrangement that has been utilized in the synthesis of chromone (B188151) derivatives. acs.org This pericyclic reaction involves the smolecule.comsmolecule.com-sigmatropic rearrangement of an allyl aryl ether. In the context of benzopyran synthesis, this can be a key step in forming the core ring structure.

Another important intramolecular process is the Rauhut-Currier reaction. This reaction, when catalyzed by nucleophiles like lithium selenolates, can lead to the formation of both 2H- and 4H-chromene rings through intramolecular cyclization. acs.org The regioselectivity of this reaction is highly dependent on the substituents on the starting material. For instance, the presence of an ethoxy group at a specific position can favor the formation of 2H-chromenes, while other substituents may lead to 4H-chromenes. acs.org

Furthermore, rearrangements can be induced under different conditions. For example, C-(4-oxo-4H mdpi.combenzopyran-3-yl)-N-phenylnitrones can undergo rearrangement upon heating to yield 2-(N-phenylamino)-4-oxo-4H mdpi.com-benzopyran-3-carboxaldehydes. researchgate.net

Electrophilic Substitution Pathways

The benzene (B151609) ring of 4H-1-Benzopyran-6-ol is activated towards electrophilic substitution due to the electron-donating nature of the hydroxyl group and the oxygen of the pyran ring. These groups direct incoming electrophiles primarily to the ortho and para positions relative to the hydroxyl group.

Common electrophilic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., chlorine, bromine) onto the aromatic ring. For instance, chlorination of 4H-1-benzopyran-4-one can be achieved using reagents like phosphorus oxychloride or thionyl chloride to introduce a chlorine atom at the 7-position. evitachem.com

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst.

The specific position of substitution is influenced by the existing substituents on the benzopyran ring system. researchgate.net For example, in the functionalization of 4H-thieno[3,2-c] mdpi.combenzopyran derivatives, electrophilic substitution such as bromination, nitration, and acetylation has been shown to occur at the C-2 position of the thiophene (B33073) ring. researchgate.net

Radical Addition Reactions

Radical addition reactions offer another pathway for the functionalization of the 4H-1-benzopyran system. These reactions involve the addition of free radicals to the double bonds within the pyran ring.

The mechanism typically involves three stages:

Initiation: Generation of a radical species, often through the use of a radical initiator or by photolysis or thermolysis.

Propagation: The radical adds to a double bond of the benzopyran ring, creating a new radical intermediate. This intermediate can then react further, for example, by abstracting an atom from another molecule to propagate the radical chain.

Termination: Two radicals combine to form a stable, non-radical product.

Studies on the intermolecular radical addition of N-chlorosulfonamides to unsaturated compounds provide insights into the potential for such reactions with the benzopyran system. beilstein-journals.org The regioselectivity of radical addition is a key consideration and is influenced by the stability of the resulting radical intermediate. chemrxiv.org A systematic DFT study on methyl radical additions to C=X double bonds has shown that both orbital interactions and Pauli repulsion are key factors governing the reactivity and regioselectivity of radical additions to π-systems. chemrxiv.org

Structure Activity Relationship Sar and Molecular Design Principles for 4h 1 Benzopyran 6 Ol Derivatives

Influence of Substituent Position and Nature on Biological Activities

The biological profile of 4H-1-Benzopyran-6-ol derivatives is highly dependent on the type and position of substituents on the benzopyran core. Modifications can significantly impact potency, selectivity, and pharmacokinetic properties.

Impact of Hydroxyl, Methoxy (B1213986), and Methyl Groups

Hydroxyl (-OH), methoxy (-OCH3), and methyl (-CH3) groups are common substituents that can dramatically alter the biological activity of benzopyran derivatives. ontosight.ai Their effects are often position-dependent.

The presence of hydroxyl and methoxy groups can contribute to antioxidant activity through the scavenging of free radicals. ontosight.ai In some instances, a hydroxyl group can engage in hydrogen bonding, which may enhance interactions with biological targets. cymitquimica.com Conversely, a methoxy group can influence the lipophilicity of the compound. cymitquimica.com For example, in a series of spirocyclic benzopyran derivatives, the 6-methoxy group was found to reduce affinity for the estrogen receptor α (ERα) when compared to hydroxylated analogs.

Studies on benzopyran-4-one derivatives have shown that the substitution of a methoxy group at the 5, 6, or 7-position can lead to a slight decrease in antiproliferative activity compared to unsubstituted analogs. nih.govmdpi.com However, in other contexts, such as in certain antimycobacterial derivatives, the presence of electron-donating hydroxy or methoxy groups can significantly enhance activity. juniperpublishers.com In these cases, the observed order of activity was Hydroxy > Methoxy > Halides. juniperpublishers.com

Methyl groups, depending on their position, can also modulate activity. For instance, benzopyran derivatives with a methyl group at the 5th, 6th, 7th, or 8th position have demonstrated enhanced antitubercular activity. juniperpublishers.com The addition of methyl groups can also increase lipophilicity, which may affect how the molecule permeates cell membranes.

Effects of Phenyl Ring Substitutions

The substitution pattern on a phenyl ring attached to the benzopyran scaffold is a critical determinant of biological activity. The nature and position of these substituents can influence binding affinity and selectivity for various targets.

In a study of 3-phenylbenzopyran derivatives as selective estrogen receptor modulators (SERMs), binding affinity was found to be highly dependent on the nature and position of substituents on the 3-phenyl ring. nih.gov A small, hydrophobic substituent at the 4'-position of the phenyl ring was able to interact with a small accessory binding cavity. nih.gov Di-substitution at the 3' and 4' positions with methoxy groups was found to be optimal for activity in some HIF-1 pathway inhibitors, with the 4'-methoxy group being more critical than the 3'-methoxy group. nih.gov

The introduction of various substituents on the phenyl ring of some benzopyran-based HIF-1 inhibitors led to a decrease in activity, suggesting a size-constrained binding pocket. nih.gov Furthermore, replacing a pyridyl ring with a phenyl group has been shown to result in a loss of antimycobacterial activity. juniperpublishers.com Conversely, incorporating a substituted phenyl ring at the C-3 position of a coumarin (B35378) ring has been suggested to increase biological activities manifold. hilarispublisher.com

The electronic properties of the substituents on the phenyl ring also play a significant role. For instance, substitution with an electron-withdrawing group can lead to less active antimycobacterial compounds, whereas electron-donating groups enhance activity. juniperpublishers.com

Role of Side Chain Elongation and Modification

Modification of side chains attached to the benzopyran nucleus is a key strategy for modulating biological activity. The length and composition of these chains can influence potency and selectivity.

For 2-prenylated benzopyrans acting as PPARα and/or PPARγ activators, the length of the side chain is crucial for selectivity. researchgate.net Analogs with a seven-carbon side chain showed selectivity for hPPARα, while those with a nine-carbon side chain were selective for hPPARγ. researchgate.net Further elongation to 11 or 13 carbons resulted in weak dual activation. researchgate.net These studies indicate that a flexible alkyl side chain should contain at least five carbon atoms to activate PPARγ. researchgate.net

In the context of cannabinoid receptor ligands, modifications to the n-pentyl side chain at the C-3 position of tetrahydrocannabinol (a related dibenzopyran) are critical. mdpi.com Shortening the alkyl chain generally reduces potency, while increasing the number of carbon atoms (to hexyl, heptyl, or octyl) increases binding affinity and potency for cannabinoid receptors. mdpi.com

The introduction of different functional groups into the side chain also has a profound impact. For example, replacing an isoprenoid bond with a hydrazone has been explored to create novel PPAR activators. conicet.gov.ar In these derivatives, the length of the side chain (3-carbon vs. 7-carbon) influenced the type of dual PPAR agonism observed. conicet.gov.ar

Conformational Analysis and its Correlation with Activity

The three-dimensional conformation of 4H-1-Benzopyran-6-ol derivatives is intrinsically linked to their biological activity. The spatial arrangement of the benzopyran core and its substituents determines how the molecule interacts with its biological target.

Docking studies of 3-phenylbenzopyran derivatives have provided insights into the structure-affinity relationships for estrogen receptors. nih.gov The conformation of the 3-phenyl ring and its substituents within the ligand-binding domain explains the observed selectivity. Differences in amino acid composition and side chain conformation in the receptor's binding pocket accommodate the substituted phenyl ring differently, leading to selectivity for ERα or ERβ. nih.gov

The planarity of the benzopyran ring system can also be a factor. For flavonoids, a class of compounds that includes the benzopyran moiety, the benzo-γ-pyran ring's electron density and the influence of hydroxyl and ketone groups on conformation are key to their antioxidant activity. acs.org The tendency of certain flavonoid structures to be planar can influence their interactions. acs.org

In spirocyclic benzopyran derivatives, the conformational rigidity imparted by the spiro ring system is a significant feature. This rigidity can enhance binding specificity. For example, cyclopentane (B165970) derivatives exhibit higher conformational rigidity and selectivity for ERβ compared to cyclohexane (B81311) derivatives.

Design Principles for Novel Benzopyran Scaffolds

The development of novel benzopyran scaffolds with improved biological activities relies on several key design principles, including scaffold hopping and the application of privileged structures.

Scaffold hopping is a strategy used to discover structurally novel compounds by modifying the central core structure of a known active molecule. nih.gov This can involve replacing heterocyclic rings, opening or closing rings, or other topological changes to create a new chemotype while aiming to retain or improve biological activity. nih.govdtic.mil

The benzopyran moiety is considered a "privileged structure," a term for structural motifs capable of interacting with a variety of unrelated molecular targets. researchgate.netnih.gov This makes it an attractive template for the design of new compound libraries. The design of such libraries can involve a diversity-oriented synthesis (DOS) strategy, where a common starting material is elaborated into a collection of skeletally diverse compounds. researchgate.net

Key design considerations for novel benzopyran scaffolds include:

Modification of the pyran ring: Introducing modifications to the pyran olefin can lead to higher or different activities compared to the parent molecule. scielo.br

Systematic skeletal modification: Rather than simple functionalization, systematically altering the entire benzopyran skeleton can create a diverse collection of molecules that can mimic the rigidity of the heterocyclic nucleus while incorporating various functional groups and aromatic rings. nih.gov

Introduction of diverse side chains: Employing various chemical reactions like organometallic additions and reductive aminations can introduce a wide range of side chains, further expanding the chemical space of the library. nih.gov

Bioisosteric replacements: The principle of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, can be used to guide the design of new privileged structures.

By applying these principles, medicinal chemists can rationally design and synthesize novel benzopyran derivatives with enhanced potency, selectivity, and desirable pharmacokinetic profiles for various therapeutic applications.

Computational Chemistry Approaches in 4h 1 Benzopyran 6 Ol Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed in the study of benzopyran derivatives to predict their geometry, stability, and chemical reactivity. ekb.egresearchgate.net DFT calculations are based on determining the electron density of a molecule rather than its complex many-electron wavefunction, making it a computationally efficient yet accurate approach. researchgate.net The B3LYP functional combined with basis sets like 6-311++G(d,p) is commonly used for optimizing the molecular structures and calculating various electronic properties of such heterocyclic compounds. ekb.eg

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. scilit.comresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nankai.edu.cn Conversely, a large energy gap indicates high stability and low reactivity. materialsciencejournal.org In the context of 4H-1-Benzopyran-6-ol and related structures, this analysis helps predict their susceptibility to chemical reactions and their potential for intramolecular charge transfer. ekb.eg DFT calculations are instrumental in computing these energy values and understanding how different substituents on the benzopyran ring can modulate the energy gap to tune the molecule's electronic properties. nankai.edu.cn

Table 1: Representative Frontier Orbital Energies and Global Reactivity Descriptors for Benzopyran-related Structures Note: These values are illustrative and depend on the specific derivative and computational method used.

| Parameter | Symbol | Formula | Illustrative Value (eV) | Description |

|---|---|---|---|---|

| HOMO Energy | EHOMO | - | -7.06 | Represents electron-donating capacity. materialsciencejournal.org |

| LUMO Energy | ELUMO | - | -2.54 | Represents electron-accepting capacity. materialsciencejournal.org |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.52 | Indicates chemical reactivity and stability. researchgate.netmaterialsciencejournal.org |

| Ionization Potential | IP | -EHOMO | 7.06 | Energy required to remove an electron. ekb.egmaterialsciencejournal.org |

| Electron Affinity | EA | -ELUMO | 2.54 | Energy released when an electron is added. ekb.egmaterialsciencejournal.org |

| Chemical Hardness | η | (IP - EA) / 2 | 2.26 | Measures resistance to change in electron distribution. ekb.eg |

Bond Dissociation Enthalpy (BDE) is the standard enthalpy change that occurs when a bond is broken homolytically, with the resulting fragments being radicals. youtube.com For 4H-1-Benzopyran-6-ol, the BDE of the phenolic hydroxyl (O-H) bond is of particular interest, as it is a key indicator of its antioxidant potential. A lower BDE for the O-H bond implies that the hydrogen atom can be more easily donated to scavenge free radicals, which is a primary mechanism of antioxidant action.

DFT calculations provide a reliable method for estimating BDE values. youtube.com The calculation typically involves computing the total enthalpy of the parent molecule, the resulting phenoxyl radical, and a hydrogen radical. The BDE is then determined from the difference in these enthalpies. ucsb.edu This theoretical approach allows for the systematic evaluation of how structural modifications to the benzopyran ring affect the O-H bond strength, thereby enabling the rational design of more potent antioxidants.

Table 2: Illustrative Bond Dissociation Enthalpies (BDE) for Phenolic O-H Bonds Note: Values are averages or representative calculations and can vary.

| Bond Type | Molecule Class | Typical BDE (kJ/mol) | Significance |

|---|---|---|---|

| O-H | Phenol (B47542) | ~360-380 | Benchmark for phenolic antioxidants. |

| C-H | Methane | 439 | Strong, non-labile bond. youtube.com |

| H-H | Hydrogen Gas | 436 | Reference bond energy. libretexts.org |

| O-H | Water | 499 | Very strong bond, not easily broken. libretexts.org |

DFT calculations are crucial for elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products. mdpi.com A key parameter derived from this mapping is the activation energy (Ea), which is the energy barrier that must be overcome for a reaction to occur. youtube.com By calculating the energies of the reactants, products, and, most importantly, the transition state (the highest energy point along the reaction coordinate), DFT can provide a quantitative measure of a reaction's feasibility and rate.

For 4H-1-Benzopyran-6-ol, this could involve modeling its synthesis, degradation, or its reaction with biological molecules or radicals. For instance, in studying its antioxidant activity, DFT can be used to calculate the activation energy for the hydrogen atom transfer from the hydroxyl group to a radical species. A lower activation energy would indicate a faster, more favorable antioxidant reaction. nih.gov These calculations provide mechanistic insights that are often difficult to obtain through experimental means alone. mdpi.com

Molecular Dynamics Simulations for Ligand-Target Stability and Interactions

A key aspect of these simulations is the analysis of trajectory data to understand how the system evolves. Metrics such as the Root-Mean-Square Deviation (RMSD) of the protein and ligand are calculated to quantify the stability of the complex. A stable RMSD value over the simulation period suggests that the ligand has found a stable binding mode within the protein's active site. nih.gov For instance, MD simulations performed on various ligand-protein complexes have shown that stable RMSD values, often plateauing below 3 Å, indicate a well-equilibrated and stable system. ekb.egnih.govnih.gov

Another important parameter derived from MD simulations is the Root-Mean-Square Fluctuation (RMSF). This metric helps to identify the flexibility of different parts of the protein upon ligand binding. ekb.egnih.gov By analyzing RMSF, researchers can pinpoint which amino acid residues are most affected by the ligand's presence, providing clues about the mechanism of action. For example, significant fluctuations in specific residues within the binding pocket can indicate their importance in the binding event.

The data generated from these simulations can be used to visualize and quantify the interactions between the ligand and the target. This includes identifying crucial hydrogen bonds, hydrophobic interactions, and π-π stacking, which are fundamental for molecular recognition and binding affinity. nih.gov Studies have shown that the stability of a ligand-protein complex, as assessed by MD simulations, is a strong indicator of the ligand's potential efficacy. researchgate.net

| Parameter | Typical Value Range | Significance |

|---|---|---|

| RMSD (Protein Cα) | 1.0 - 3.5 Å | Measures the overall structural stability of the protein throughout the simulation. Lower, stable values indicate a stable protein conformation. |

| RMSD (Ligand) | 1.0 - 3.0 Å | Indicates the stability of the ligand's binding pose within the target's active site. Low fluctuation suggests a stable interaction. nih.gov |

| RMSF (Residue) | 0.5 - 5.0 Å | Measures the fluctuation of individual amino acid residues. Higher values in the binding site can indicate key flexible residues involved in ligand binding. nih.gov |

| Radius of Gyration (Rg) | 15 - 25 Å | Assesses the compactness of the protein structure. A stable Rg value suggests the protein maintains its folded state. |

| Solvent Accessible Surface Area (SASA) | 100 - 200 nm² | Measures the area of the protein exposed to the solvent, providing insights into conformational changes upon ligand binding. nih.gov |

Prediction of Physicochemical Descriptors for Mechanistic Insights

The prediction of physicochemical descriptors through computational methods is fundamental to understanding the structure-activity relationships (SAR) of compounds like 4H-1-Benzopyran-6-ol. These descriptors quantify various properties of a molecule, such as its electronic, steric, and hydrophobic characteristics, which in turn govern its biological activity. nih.gov Techniques like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling are commonly employed for this purpose. scilit.comnih.gov

DFT calculations can provide deep insights into the electronic properties of a molecule. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The difference between these energies, known as the HOMO-LUMO gap (Egap), is an indicator of the molecule's chemical reactivity and kinetic stability. scilit.com A smaller energy gap generally implies higher reactivity. Other electronic descriptors, such as chemical hardness, electronegativity, and the molecular electrostatic potential (MEP), can also be determined to predict how a molecule will interact with its biological target. scilit.com

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In 2D-QSAR, descriptors are derived from the two-dimensional representation of the molecule. One study on benzopyran derivatives found a linear correlation between the van der Waals surface area of hydrophobic atoms and their pharmacological activity, highlighting the importance of hydrophobicity for the observed effect. nih.gov

3D-QSAR models go a step further by considering the three-dimensional conformation of the molecules. These models often use molecular fields (steric, electrostatic, hydrophobic) to explain and predict activity. For a series of benzopyran-based inhibitors, 3D-QSAR studies revealed that steric and hydrophobic features played a crucial role in determining their biological potency. nih.gov By identifying which molecular features are critical for activity, these models provide valuable mechanistic insights and guide the rational design of new analogues with improved properties.

| Descriptor | Method of Prediction | Mechanistic Insight Provided |

|---|---|---|

| HOMO-LUMO Energy Gap (Egap) | DFT | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. scilit.com |

| Molecular Electrostatic Potential (MEP) | DFT | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites of interaction. scilit.com |

| Chemical Hardness | DFT | Measures the resistance of a molecule to change its electron configuration; relates to stability. scilit.com |

| Hydrophobicity (logP) | QSAR | Crucial for membrane permeability and interaction with hydrophobic pockets in target proteins. nih.gov |

| Steric Fields | 3D-QSAR | Describes the influence of molecular shape and size on binding affinity; identifies regions where bulk is favored or disfavored. nih.gov |

| vdW Surface Area | 2D-QSAR | Relates the size of hydrophobic regions to pharmacological activity. nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Assignment (e.g., 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like 4H-1-Benzopyran-6-ol. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. For more complex derivatives, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable for unambiguously assigning proton and carbon signals, especially in differentiating between isomers. researchgate.net These techniques reveal proton-proton and proton-carbon coupling networks, which are crucial for piecing together the molecular framework.

For instance, in derivatives of 4H-1-benzopyran, the signals for hydroxyl and aromatic protons can be resolved and assigned using ¹H and ¹³C NMR. The chemical shifts in ¹³C NMR can distinguish between different carbon environments within the benzopyran structure. chemicalbook.comrsc.org High-resolution mass spectrometry (HRMS) often complements NMR data by confirming the molecular formula. rsc.org

Below are tables showing typical ¹H and ¹³C NMR chemical shifts for derivatives of the 4H-1-benzopyran skeleton.

Table 1: Representative ¹H NMR Data for 4H-1-Benzopyran Derivatives

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H | 7.81-7.24 | Multiplet | |

| H-2', H-6' | 6.85 | Doublet | 8.5 |

| H-5 | 6.65 | Singlet | |

| 6,7-OH | 5.40 | Singlet | |

| Methoxy (B1213986) H | 3.89 | Singlet | |

| Methylene H | 2.48 | Triplet | 7.2 |

Note: Data compiled from various sources and represents typical ranges. rsc.org

Table 2: Representative ¹³C NMR Data for 4H-1-Benzopyran Derivatives

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ketone) | 196.8-177.0 |

| Aromatic C | 164.3-113.7 |

| O-CH₃ | 55.6 |

| Methylene C | 31.3-14.0 |

Note: Data compiled from various sources and represents typical ranges. rsc.org

Mass Spectrometry (MS) for Molecular Formula and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and formula of a compound and to deduce its structure by analyzing its fragmentation patterns. For 4H-1-Benzopyran-6-ol and its analogs, electron-induced (EI) mass spectrometry is commonly employed. nih.gov

The fragmentation of benzopyran derivatives is often directed by intramolecular hydrogen bonding and the stability of the resulting fragments. nih.gov Common fragmentation pathways for chroman derivatives, which share the benzopyran core, include the loss of alkyl groups and retro-Diels-Alder rearrangements of the pyran ring. nih.gov For example, the mass spectrum of a 5,7-dihydroxy-2,2-dimethyl-8-butyryl chroman shows a primary fragmentation involving the loss of a propyl group, followed by a retro-Diels-Alder reaction to form a stable oxotropylium ion, which often represents the base peak in the spectrum. nih.gov Another pathway can involve the loss of a methyl group. nih.gov High-resolution mass spectrometry (HRMS) is particularly valuable as it provides the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula.

X-ray Diffraction for Solid-State Molecular Structure Determination

X-ray diffraction analysis of single crystals provides the most definitive three-dimensional structure of a molecule in the solid state. This technique has been applied to derivatives of 4H-1-benzopyran to determine precise bond lengths, bond angles, and intermolecular interactions. researchgate.net

For example, the crystal structure of 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl-4H-1-benzopyran-4-one was determined by X-ray diffraction. researchgate.net The analysis revealed that the fused phenyl and hetero-cycle rings are coplanar, and the molecule exhibits strong intramolecular O-H···O hydrogen bonding. researchgate.net Such studies provide invaluable data for understanding the molecule's conformation and how it packs in a crystal lattice, which can influence its physical properties. In another example, the crystal structure of 6,7-dichloro-4-oxo-4H-chromene-3-carbaldehyde was also elucidated using this method. nih.gov

Table 3: Example Crystal Data for a 4H-1-Benzopyran Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.322(1) |

| b (Å) | 17.014(2) |

| c (Å) | 12.210(1) |

| β (°) | 93.73(1) |

| Z | 4 |

Data for 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl-4H-1-benzopyran-4-one monohydrate. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic Investigations and Quantitative Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for characterizing 4H-1-Benzopyran-6-ol and its derivatives.

Infrared (IR) Spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. For benzopyran derivatives, characteristic IR absorption bands include:

O-H stretching: A broad band in the region of 3200–3600 cm⁻¹ indicates the presence of hydroxyl groups.

C=O stretching: A strong absorption between 1650–1750 cm⁻¹ is characteristic of the conjugated carbonyl group in the pyranone ring.

Aromatic C-H stretching: Peaks are typically observed around 3000-3100 cm⁻¹.

Aromatic C=C stretching: Absorptions appear in the 1450-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. For benzopyran derivatives, the UV-Vis spectrum typically shows intense absorption bands that can be influenced by the solvent polarity. researchgate.net These spectra are useful for quantitative analysis and for studying interactions with other molecules, such as proteins. researchgate.net For example, the fluorescence emission intensity of some 4H-1-benzopyran-based fluorescent molecules increases in more viscous environments or upon binding to bovine serum albumin (BSA). researchgate.net

Correlation of Experimental Spectroscopic Data with Quantum Chemical Parameters

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become a powerful tool for complementing and interpreting experimental spectroscopic data. researchgate.netmjcce.org.mk By creating a theoretical model of the molecule, it is possible to calculate various properties, including optimized molecular geometry, vibrational frequencies (IR), and NMR chemical shifts. mjcce.org.mk

These calculated parameters can be correlated with the experimental data to:

Confirm structural assignments: Comparing calculated and experimental NMR and IR spectra can help validate the proposed structure of a new compound. mjcce.org.mk

Understand electronic properties: DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals relates to the electronic transitions observed in UV-Vis spectroscopy and provides insights into the molecule's reactivity. eurjchem.com

Investigate reaction mechanisms: Theoretical calculations can model reaction pathways, such as the ring-opening of the 4H-1-benzopyran-4-one ring in the presence of a nucleophile, helping to determine the rate-determining step of a reaction. researchgate.net

For example, a combined theoretical and experimental study on a complex of 3,3'-[(3-benzimidazolyl)methylene]bis(4-hydroxy-2H-1-benzopyran-2-one) used DFT calculations at the B3LYP/6-311G(d,p) level to analyze its structural and electronic properties, which were then compared with experimental X-ray diffraction data. eurjchem.com

Mechanistic Biological Investigations of 4h 1 Benzopyran 6 Ol and Its Derivatives in Vitro Focus

Mechanisms of Antioxidant Activity

The antioxidant properties of 4H-1-benzopyran-6-ol and its derivatives are attributed to several mechanisms, primarily centered around their ability to donate hydrogen atoms or electrons to neutralize free radicals and to enhance the body's own antioxidant defense systems. The structural features of these benzopyran compounds, particularly the presence and position of hydroxyl (-OH) groups on the aromatic ring, are crucial to their antioxidant efficacy. mdpi.com

Free Radical Scavenging Pathways (e.g., DPPH, ABTS, Hydrogen Peroxide)

Derivatives of 4H-1-benzopyran have demonstrated significant capabilities in scavenging various free radicals in vitro. ontosight.ai The most common assays to evaluate this activity are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. reading.ac.ukresearchgate.net In the DPPH assay, the antioxidant donates a hydrogen atom to the stable DPPH radical, a process that can be monitored by the decrease in absorbance of the purple DPPH solution. reading.ac.ukresearchgate.net The ABTS assay, which can be applied to both hydrophilic and lipophilic antioxidants, measures the reduction of the ABTS radical cation. researchgate.netsemanticscholar.org

Hydrogen peroxide (H₂O₂) scavenging is another important antioxidant mechanism. While not a radical itself, hydrogen peroxide can generate highly reactive hydroxyl radicals. Benzopyran derivatives can neutralize H₂O₂, preventing this conversion. Studies on plant extracts rich in these compounds have shown significant hydrogen peroxide scavenging activity. scielo.br The efficiency of radical scavenging is often quantified by the IC₅₀ value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. For instance, in one study, the ethyl acetate (B1210297) fraction of an endophytic fungus, which contained benzopyran derivatives, exhibited a notable IC₅₀ value of 16.38 µg/mL in the DPPH assay. researchgate.net

Table 1: Free Radical Scavenging Activity of Benzopyran-Containing Extracts

| Assay | Sample | IC₅₀ Value (µg/mL) | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | EtOAc Fraction | 16.38 | researchgate.net |

| Hydroxyl Radical Scavenging | EtOAc Fraction | 35.20 | researchgate.net |

| Hydrogen Peroxide Scavenging | E. japonica Extract | 265.33 | scielo.br |

| ABTS Radical Scavenging | E. japonica Extract | 73.81 | scielo.br |

Enhancement of Endogenous Antioxidant Enzymes

In addition to directly scavenging free radicals, 4H-1-benzopyran-6-ol derivatives can exert their antioxidant effects by boosting the activity of the body's own antioxidant enzymes. These enzymes, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), form the primary defense against oxidative stress. nih.govoup.com

Studies have shown that extracts containing these compounds can significantly increase the activity of SOD, CAT, and glutathione reductase (GR) in liver cells (HepG2). researchgate.net For example, an ethyl acetate extract from an endophytic fungus, rich in active compounds, demonstrated a dose-dependent increase in the activities of these enzymes in HepG2 cells. researchgate.net This enhancement of the endogenous antioxidant system provides a more sustained defense against reactive oxygen species.

Table 2: Effect of Benzopyran-Containing Extract on Endogenous Antioxidant Enzymes in HepG2 Cells

| Enzyme | Effect | Cell Line | Reference |

|---|---|---|---|

| Superoxide Dismutase (SOD) | Increased Activity | HepG2 | researchgate.net |

| Catalase (CAT) | Increased Activity | HepG2 | researchgate.net |

| Glutathione Reductase (GR) | Increased Activity | HepG2 | researchgate.net |

Electron Transfer Mechanisms (e.g., RP, TAC, FRAP, CUPRAC)

The antioxidant activity of many phenolic compounds, including 4H-1-benzopyran-6-ol derivatives, is also mediated by electron transfer (ET) mechanisms. researchgate.netnih.gov Several assays are used to measure this capacity, including Reducing Power (RP), Total Antioxidant Capacity (TAC), Ferric Reducing Antioxidant Power (FRAP), and Cupric Ion Reducing Antioxidant Capacity (CUPRAC). researchgate.netnih.gov

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), which forms a colored complex that can be quantified spectrophotometrically. nih.govnih.gov Similarly, the CUPRAC assay utilizes the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu⁺) by the antioxidant. researchgate.netnih.govistanbul.edu.tr The CUPRAC method is noted for its versatility, as it can be used at a physiological pH and is applicable to both hydrophilic and lipophilic antioxidants. researchgate.net The reducing power of a compound is a key indicator of its potential antioxidant activity. Studies have demonstrated that extracts containing benzopyran derivatives exhibit significant FRAP and CUPRAC values, indicating strong electron-donating capabilities. nih.gov

Table 3: Electron Transfer-Based Antioxidant Activity of Benzopyran-Containing Extracts

| Assay | Principle | Observation with Benzopyran Derivatives | Reference |

|---|---|---|---|

| Reducing Power (RP) | Significant reducing power observed. | researchgate.net | |

| Total Antioxidant Capacity (TAC) | High TAC values reported. | researchgate.net | |

| Ferric Reducing Antioxidant Power (FRAP) | Strong FRAP activity demonstrated. | nih.govnih.gov | |

| Cupric Ion Reducing Antioxidant Capacity (CUPRAC) | Excellent metal ion reducing capacity. | nih.govistanbul.edu.tr |

Cellular Mechanistic Studies in Antiproliferative Contexts (In Vitro)

Derivatives of 4H-1-benzopyran have been investigated for their potential as anticancer agents. ontosight.airesearchgate.net In vitro studies using various cancer cell lines have revealed that these compounds can inhibit cell proliferation through mechanisms such as inducing programmed cell death (apoptosis) and halting the cell cycle. researchgate.netnih.gov

Induction of Apoptosis and Necrosis

Apoptosis is a form of programmed cell death that is crucial for eliminating damaged or cancerous cells. plos.org Benzopyran derivatives have been shown to induce apoptosis in various cancer cell lines. researchgate.netnih.gov The process is often characterized by the externalization of phosphatidylserine (B164497) on the cell membrane, which can be detected using Annexin V staining. plos.orgaimspress.com Studies have shown that certain benzopyran compounds can induce apoptosis in a dose-dependent manner. aimspress.com For instance, benzopyran-4-one-isoxazole hybrids have been found to induce apoptosis in MDA-MB-231 breast cancer cells. researchgate.netnih.gov

Necrosis is another form of cell death, which is typically characterized by cell swelling and lysis. mdpi.com While apoptosis is generally the preferred mechanism for cancer therapy, some compounds can induce a regulated form of necrosis. mdpi.comresearchgate.netnih.gov Certain benzazole and benzoxazine (B1645224) derivatives, which share structural similarities with benzopyrans, have been shown to induce both apoptosis and necrosis in mouse lymphoma cells. researchgate.netnih.gov

Table 4: Induction of Cell Death by Benzopyran Derivatives and Related Compounds

| Compound Class | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Benzopyran-4-one-isoxazole hybrids | MDA-MB-231 | Induction of apoptosis | researchgate.netnih.gov |

| 3-chloro-2,3-dihydro-3-nitro-2-phenyl-4H-1-benzopyran-4-one derivatives | U937 | Induction of cell death (phosphatidylserine externalization) | aimspress.com |

| Benzazoles and Benzoxazines | L5718 Mdr+ | Induction of apoptosis and necrosis | researchgate.netnih.gov |

Modulation of Cell Cycle Progression (e.g., G1 phase arrest)

The cell cycle is a tightly regulated process that governs cell division. Cancer cells often have dysregulated cell cycles, leading to uncontrolled proliferation. One strategy in cancer therapy is to arrest the cell cycle at specific checkpoints, preventing the cancer cells from dividing. scbt.com

Derivatives of 4H-1-benzopyran have been shown to modulate cell cycle progression, often causing an arrest in the G1 phase. nih.govfrontiersin.org The G1 phase is the first growth phase of the cell cycle, and arresting cells at this stage prevents them from entering the S phase, where DNA replication occurs. This G1 arrest is often associated with the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. nih.govnih.gov For example, the flavonoid kaempferol (B1673270), which has a benzopyran structure, has been shown to induce G1 phase arrest in liver cancer cells. nih.gov Similarly, a small molecule alkylaminophenol was found to induce G1/S phase cell cycle arrest in glioblastoma cells through the p53 and CDK signaling pathways. frontiersin.org

Table 5: Modulation of Cell Cycle by Benzopyran Derivatives and Related Compounds

| Compound/Class | Cell Line | Effect on Cell Cycle | Mechanism | Reference |

|---|---|---|---|---|

| Kaempferol | Liver Cancer Cells | G1 phase arrest | CDK inhibition | nih.gov |

| Alkylaminophenol | Glioblastoma Cells | G1/S phase arrest | p53 and CDK signaling pathway | frontiersin.org |

| Flavopiridol | Rhabdoid Tumors | Cell cycle arrest | Down-modulation of cyclin D1 | researchgate.net |

Downregulation of Key Regulatory Proteins (e.g., Bcl-2, Cyclins)

Derivatives of the 4H-1-benzopyran-4-one structure, particularly flavonoids and coumarins, have been investigated for their ability to modulate proteins involved in cell cycle regulation and apoptosis. A key anti-apoptotic protein, B-cell lymphoma 2 (Bcl-2), is a frequent target in these investigations. Overexpression of Bcl-2 is a known factor in the survival of cancer cells, and its downregulation is a critical strategy in cancer therapy. researchgate.net

Studies on various coumarin-derived compounds have demonstrated their capacity to induce apoptosis by reducing the levels of Bcl-2 protein. nih.gov For instance, the flavonoid kaempferol (3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one) has been shown to lower the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL. tandfonline.com Similarly, hesperidin (B1673128), a flavanone (B1672756) glycoside, can induce apoptosis through the downregulation of Bcl-2. ebm-journal.org In one study, a specific homoisoflavone isolated from Polygonatum odoratum, identified as 8-methyl-dihydrobenzopyranone, was found to induce Bcl-2 phosphorylation, which is a mechanism of its inactivation, leading to mitotic arrest in breast cancer cells. researchgate.net This effect was structure-specific, as a closely related methoxy-substituted analogue did not show the same activity. researchgate.net The process of apoptosis induction following Bcl-2 downregulation often involves the subsequent activation of caspases and cleavage of poly(ADP-ribose) polymerase (PARP). researchgate.nettandfonline.com

In addition to Bcl-2, these compounds can affect cell cycle regulatory proteins known as cyclins. Hesperidin, for example, can arrest the cancer cell cycle in the G0/G1 and G2/M phases by regulating cell cycle-related proteins. ebm-journal.org The homoisoflavone 8-methyl-DBP was also observed to cause a G2/M cell cycle arrest and increase the expression of the p21 and p53 proteins. researchgate.net

Reactive Oxygen Species (ROS) Generation

The generation of reactive oxygen species (ROS) is another mechanism through which 4H-1-benzopyran derivatives can exert their biological effects. While often recognized for their antioxidant properties, under certain conditions, these compounds can act as pro-oxidants, leading to increased intracellular ROS levels. mdpi.com This elevation in ROS can induce oxidative stress, damaging cellular macromolecules and triggering apoptotic pathways. mdpi.com

For example, studies have indicated that hesperidin can generate ROS in cancer cells, which in turn activates mitochondrial apoptotic pathways. ebm-journal.org Similarly, research on coumarin (B35378) derivatives has shown that they can increase the generation of ROS in cervical cancer cells. nih.gov This increase in ROS, coupled with a rise in Ca2+ levels and a reduction in mitochondrial membrane potential, contributes to the apoptotic effect observed with these compounds. nih.gov The generation of ROS can also occur through various cellular metabolic processes, including the activity of enzymes like xanthine (B1682287) oxidase and NADPH oxidase, or through autoxidation of certain cellular components. mdpi.com

Protein Kinase Inhibition (e.g., Src Kinase, PI3K)

The 4H-1-benzopyran scaffold is a key structural feature in a variety of molecules designed as protein kinase inhibitors. These enzymes play crucial roles in cellular signaling pathways that control cell growth, proliferation, and survival, and their dysregulation is common in cancers. researchgate.net

Src Kinase Inhibition c-Src kinase, a non-receptor protein tyrosine kinase, is often upregulated in human cancers and is a target for anticancer drug development. researchgate.neturi.edu A series of 2-amino-4-aryl-4H-benzo[h or f]chromene-3-carbonitrile derivatives, which are structurally related to 4H-1-benzopyran, were synthesized and evaluated for their ability to inhibit Src kinase. researchgate.neturi.edu Among the tested compounds, the unsubstituted 4-phenyl analog 4a demonstrated a Src kinase inhibitory effect with an IC50 value of 28.1 μM. researchgate.neturi.edu Other derivatives in the same series, such as those with a pyridine (B92270) ring (4h ) or a 1-methylnitroimidazole moiety (4i ), also showed good inhibitory activity against Src kinase. uri.edu Another study on 4-oxo-4H-1-benzopyran derivatives also reported modest Src kinase inhibitory activity, with IC50 values in the range of 52–57 μM. researchgate.net These findings suggest that the 4-aryl-4H-naphthopyran and related benzopyran scaffolds have the potential for optimization to create more potent Src kinase inhibitors. researchgate.neturi.edu

PI3K Inhibition The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently hyperactivated in cancer, making it an attractive target for therapeutic intervention. nih.gov The compound LY294002 (2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one) is a well-known inhibitor of PI3K. researchgate.netnih.gov It acts as a selective inhibitor for PI3K with a cellular IC50 of approximately 1.4 μM. researchgate.net The development of PI3K inhibitors is a major focus in oncology, aiming to block the pathway that regulates cell growth, proliferation, and survival. nih.gov

Table 1: Protein Kinase Inhibition by 4H-1-Benzopyran Derivatives

| Compound/Series | Target Kinase | Reported Activity (IC50) | Reference |

|---|---|---|---|

| 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile (4a) | Src Kinase | 28.1 μM | researchgate.neturi.edu |

| 4-oxo-4H-1-benzopyran derivatives | Src Kinase | 52–57 μM | researchgate.net |

| LY294002 | PI3K | ~1.4 μM | researchgate.net |

Enzyme Inhibition Mechanisms (e.g., Lanosterol (B1674476) 14α-demethylase)

Derivatives of the benzopyran structure have been explored for their inhibitory effects on various enzymes, including those crucial for fungal survival, such as lanosterol 14α-demethylase. This enzyme, also known as CYP51, is a key component in the biosynthesis of ergosterol (B1671047), an essential sterol in fungal cell membranes. mdpi.comresearchgate.net Inhibition of lanosterol 14α-demethylase disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately damaging the fungal cell membrane, resulting in fungistatic or fungicidal effects. mdpi.comresearchgate.net

While azole-based drugs are the most prominent inhibitors of this enzyme, other heterocyclic structures have been investigated. mdpi.com A study involving novel coumarin derivatives found that one compound, 4k , acts by inhibiting ergosterol biosynthesis in Candida albicans. researchgate.net Molecular docking studies supported this finding, suggesting a high binding affinity of the tested compounds to the active site of lanosterol 14α-demethylase. researchgate.net This indicates that these coumarin derivatives likely inhibit the synthesis of this vital enzyme. researchgate.net The inhibition of lanosterol 14α-demethylase blocks the C14-demethylation of lanosterol, a critical early step in the ergosterol pathway. researchgate.netnih.gov This mechanism is a well-established target for antifungal agents, and the exploration of non-azole scaffolds like benzopyran derivatives represents an effort to discover novel antifungal compounds, potentially avoiding resistance mechanisms associated with classical azoles. mdpi.comfarmaciajournal.com

Interaction with Specific Molecular Targets and Receptors

Estrogen Receptor Binding and Modulation

The 4H-1-benzopyran-4-one core is characteristic of isoflavones, a class of compounds known for their interaction with estrogen receptors (ERs). nih.gov ERs are ligand-activated transcription factors that mediate the physiological effects of estrogens like 17β-estradiol. nih.govgoogle.com Modulating these receptors is a key therapeutic strategy, particularly in hormone-dependent cancers. nih.govmdpi.com

Derivatives of 7-hydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one have been synthesized and evaluated as potential selective estrogen receptor modulators (SERMs). nih.gov In one study, two isoflavones with an amine-bearing side chain were designed and tested for their binding affinities to ERα and ERβ. nih.gov The compounds exhibited low but selective affinities, with a preference for ERα over ERβ. nih.gov The binding data also suggested that having an oxygen atom as a hinge in the side chain was more favorable for binding than a sulfur atom. nih.gov

Other research has focused on 2H-1-benzopyran derivatives, such as analogs of EM-652 (acolbifene), which are investigated as pure antiestrogens. researchgate.net These compounds have been evaluated for their ability to bind to the estrogen receptor and inhibit the proliferation of estrogen-sensitive breast cancer cells. researchgate.net For example, the racemic 2H-1-benzopyran 1b (EM-343) showed a high relative binding affinity (RBA) of 380 and a potent IC50 value of 0.110 nM in inhibiting the proliferation of T-47D breast cancer cells. researchgate.net These studies highlight the potential of the benzopyran scaffold in developing agents that can modulate estrogen receptor activity. nih.govresearchgate.net

Table 2: Estrogen Receptor Interaction of Benzopyran Derivatives

| Compound/Series | Target Receptor | Key Finding | Reference |

|---|---|---|---|

| 7-hydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-ones with amine side chain | ERα, ERβ | Low affinity, with selectivity for ERα over ERβ. | nih.gov |